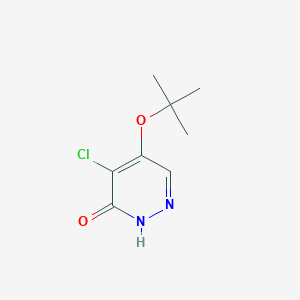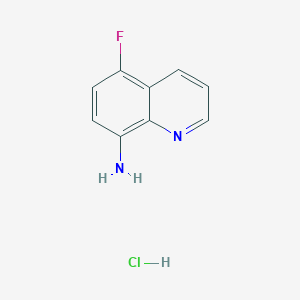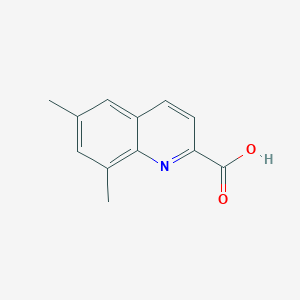
4-Quinolinamine, 2-methyl-3-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-2-methylquinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and antimalarial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-methylquinolin-4-amine typically involves the construction of the quinoline core followed by functionalization at specific positions. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Skraup Synthesis: This classical method uses glycerol, aniline, and sulfuric acid, with an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and cost-effective methods such as:
Microwave-Assisted Synthesis: This method enhances reaction rates and yields while reducing reaction times.
Green Chemistry Approaches: Utilizing solvent-free conditions, recyclable catalysts, and ionic liquids to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Allyl-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Catalytic hydrogenation or metal hydrides can reduce the quinoline ring.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Wissenschaftliche Forschungsanwendungen
3-Allyl-2-methylquinolin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Allyl-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
3-((2-Chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one: Exhibits potent antibacterial and antifungal activity.
Uniqueness
3-Allyl-2-methylquinolin-4-amine stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
88322-58-1 |
|---|---|
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-methyl-3-prop-2-enylquinolin-4-amine |
InChI |
InChI=1S/C13H14N2/c1-3-6-10-9(2)15-12-8-5-4-7-11(12)13(10)14/h3-5,7-8H,1,6H2,2H3,(H2,14,15) |
InChI-Schlüssel |
ZRAGHXHGPPWNSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1CC=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)











![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine](/img/structure/B11900648.png)

